molecular formula C14H16ClN5S B4356797 1-CYCLOPENTANONE 1-{5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE

1-CYCLOPENTANONE 1-{5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE

Cat. No.: B4356797
M. Wt: 321.8 g/mol
InChI Key: MAEBFXZVKQEVRB-UHFFFAOYSA-N
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Description

Cyclopentanone {5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone is a chemical compound with a complex structure that includes a cyclopentanone ring, a chlorobenzyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOPENTANONE 1-{5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps. One common method includes the reaction of cyclopentanone with 4-chlorobenzyl chloride in the presence of a base to form the intermediate 5-(4-chlorobenzyl)cyclopentanone. This intermediate is then reacted with thiosemicarbazide and a triazole derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone {5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentanone {5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

Mechanism of Action

The mechanism of action of 1-CYCLOPENTANONE 1-{5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to interact with metal ions, which can play a role in the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanone {5-[(4-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentanone ring, chlorobenzyl group, and triazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-N-(cyclopentylideneamino)-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5S/c15-11-7-5-10(6-8-11)9-21-14-16-13(19-20-14)18-17-12-3-1-2-4-12/h5-8H,1-4,9H2,(H2,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEBFXZVKQEVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC2=NC(=NN2)SCC3=CC=C(C=C3)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-CYCLOPENTANONE 1-{5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE
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1-CYCLOPENTANONE 1-{5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE
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1-CYCLOPENTANONE 1-{5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE
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1-CYCLOPENTANONE 1-{5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE
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1-CYCLOPENTANONE 1-{5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE
Reactant of Route 6
Reactant of Route 6
1-CYCLOPENTANONE 1-{5-[(4-CHLOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE

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